DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common approach is to start with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including condensation, cyclization, and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, methanol, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Di-tert-butyl(4-dimethylaminophenyl)phosphine: Used in catalysis and organic synthesis.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
4,4’-DI-TERT-BUTYLDIPHENYLAMINE: Used in the production of polymers and as a stabilizer.
Uniqueness
DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound DI(Tert-butyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- Tert-butyl groups : Enhancing lipophilicity and potentially affecting the pharmacokinetics.
- Pyrazole and pyridine rings : Known for their diverse biological activities.
- Dimethylamino and sulfonyl groups : Possibly contributing to its interaction with biological targets.
Structural Formula
Anticancer Properties
Research has indicated that compounds similar to DI(Tert-butyl) have shown significant anticancer activity. For instance, a study highlighted the effectiveness of certain farnesyltransferase inhibitors in targeting cancer cells. These inhibitors demonstrated selective inhibition against human farnesyltransferase (hFTase), which is critical in the post-translational modification of proteins involved in cancer progression .
Case Study: Farnesyltransferase Inhibition
A notable case study involved the synthesis of farnesyltransferase inhibitors derived from similar scaffolds. These compounds exhibited:
- IC50 Values : The most potent inhibitors had IC50 values as low as 25 nM against hFTase.
- Selectivity : Some compounds displayed up to 333-fold selectivity over geranylgeranyltransferase-I (GGTase-I), indicating their potential as targeted cancer therapies .
Antibacterial Activity
In addition to anticancer properties, related compounds have been evaluated for antibacterial activity. A study tested various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results:
- Activity Spectrum :
The proposed mechanisms of action for DI(Tert-butyl) include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes like farnesyltransferase, the compound disrupts critical signaling pathways in cancer cells.
- Interaction with Cellular Targets : The presence of dimethylamino and sulfonyl groups may facilitate binding to various cellular receptors or enzymes, enhancing its therapeutic profile.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on similar compounds, revealing that:
- Substituents on the pyrazole and pyridine rings significantly influence biological activity.
- Modifications to the tert-butyl group can enhance solubility and bioavailability.
Data Summary Table
Properties
Molecular Formula |
C34H42N4O6S |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
ditert-butyl 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H42N4O6S/c1-21-27(31(39)43-33(3,4)5)29(28(22(2)35-21)32(40)44-34(6,7)8)26-20-38(24-14-12-11-13-15-24)36-30(26)23-16-18-25(19-17-23)45(41,42)37(9)10/h11-20,29,35H,1-10H3 |
InChI Key |
UQHHPCFMTDZDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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